

# Application Notes and Protocols for (Z)-MDL 105519 in Cultured Neuron Preparations

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## Compound of Interest

Compound Name: (Z)-MDL 105519

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These application notes provide detailed protocols for the use of **(Z)-MDL 105519**, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, in cultured neuron preparations.

**(Z)-MDL 105519**, with the chemical name (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a valuable tool for investigating the role of NMDA receptors in neuronal function and pathology. It acts as a non-competitive antagonist with respect to NMDA and its effects can be reversed by D-serine.<sup>[1][2]</sup> This document outlines its mechanism of action, provides key quantitative data, and details experimental protocols for its application in neuroprotection assays, electrophysiological recordings, and calcium imaging studies.

## Mechanism of Action

**(Z)-MDL 105519** selectively binds to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.<sup>[1][2]</sup> The binding of a co-agonist, either glycine or D-serine, is a prerequisite for the glutamate-mediated opening of the NMDA receptor ion channel. By occupying this site, **(Z)-MDL 105519** prevents the conformational changes necessary for channel activation, thereby inhibiting ion flux, primarily of  $\text{Ca}^{2+}$  and  $\text{Na}^+$ , into the neuron. This inhibitory action makes it a powerful tool for studying NMDA receptor-mediated processes such as synaptic plasticity, excitotoxicity, and neuronal signaling.

## Data Presentation

The following tables summarize the quantitative data for **(Z)-MDL 105519** from various in vitro studies.

Table 1: Binding Affinity of **(Z)-MDL 105519**

Parameter	Value	Preparation	Reference
$K_i$ ( $[^3\text{H}]$ glycine binding)	10.9 nM	Rat brain membranes	<a href="#">[3]</a>
$K_e$ ( $[^3\text{H}]$ glycine binding)	4.9 nM	Rat cortical membranes	<a href="#">[4]</a>
$K_e$ ( $[^3\text{H}]$ MDL 105519 binding)	3.77 nM	Rat brain membranes	<a href="#">[5]</a>
$K_e$ ( $[^3\text{H}]$ MDL 105519 binding)	1.8 nM	Homomeric NMDA-NR1a receptors	<a href="#">[6]</a>
$K_e$ ( $[^3\text{H}]$ MDL 105519 binding)	2.5 nM	Adult rodent forebrain	<a href="#">[7]</a>
$K_e$ ( $[^3\text{H}]$ MDL 105519 binding)	$3.73 \pm 0.43$ nM	Pig cortical brain membranes	<a href="#">[8]</a> <a href="#">[9]</a>
$B_{\max}$ ( $[^3\text{H}]$ MDL 105519 binding)	12.1 pmol/mg protein	Rat brain membranes	<a href="#">[5]</a>
$B_{\max}$ ( $[^3\text{H}]$ MDL 105519 binding)	370 fmol/mg protein	Homomeric NMDA-NR1a receptors	<a href="#">[6]</a>
$B_{\max}$ ( $[^3\text{H}]$ MDL 105519 binding)	$3030 \pm 330$ fmol/mg protein	Pig cortical brain membranes	<a href="#">[8]</a> <a href="#">[9]</a>

Table 2: Inhibitory Potency of **(Z)-MDL 105519**

Assay	IC <sub>50</sub>	Preparation	Reference
NMDA-induced currents	0.14 - 13.8 $\mu$ M	Cultured hippocampal neurons	<a href="#">[4]</a>
[ <sup>3</sup> H]MDL-105,519 displacement	90 nM - 3.6 $\mu$ M	Rat cortical membranes	<a href="#">[4]</a>

## Experimental Protocols

### Preparation of (Z)-MDL 105519 Stock Solution

(Note: Specific solubility and stability data for **(Z)-MDL 105519** in cell culture media is not readily available. The following is a general protocol based on common practices for similar compounds. Optimization may be required.)

- Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of **(Z)-MDL 105519**.[\[5\]](#)[\[10\]](#)[\[11\]](#) Use anhydrous, cell culture grade DMSO.
- Stock Concentration: Prepare a 10 mM stock solution of **(Z)-MDL 105519** in DMSO. For a molecular weight of 376.19 g/mol, dissolve 3.76 mg of **(Z)-MDL 105519** in 1 mL of DMSO.
- Dissolution: To aid dissolution, gently vortex the solution and/or sonicate in a water bath for short intervals.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years). Protect from light.
- Final Concentration in Media: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally  $\leq$ 0.1% (v/v), to avoid solvent-induced cytotoxicity.[\[5\]](#)[\[12\]](#) Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

### Neuroprotection Assay (LDH Release Assay)

This protocol assesses the ability of **(Z)-MDL 105519** to protect cultured neurons from excitotoxicity induced by NMDA or glutamate.

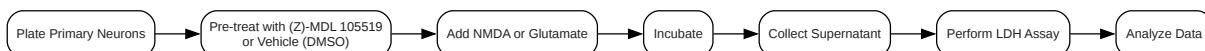
#### Materials:

- Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated in 96-well plates.
- **(Z)-MDL 105519** stock solution (10 mM in DMSO).
- NMDA or L-glutamic acid.
- Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
- Culture medium.
- Phosphate-buffered saline (PBS).

#### Protocol:

- Cell Culture: Culture primary neurons to the desired density and maturity.
- Pre-treatment with **(Z)-MDL 105519**:
  - Prepare working solutions of **(Z)-MDL 105519** in pre-warmed culture medium at various concentrations (e.g., 0.1, 1, 10  $\mu$ M).
  - Remove the existing medium from the neuronal cultures and replace it with the medium containing **(Z)-MDL 105519** or vehicle control.
  - Pre-incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C in a CO<sub>2</sub> incubator. The optimal pre-incubation time should be determined empirically.
- Induction of Excitotoxicity:
  - Prepare a solution of NMDA (e.g., 100  $\mu$ M) or glutamate (e.g., 50  $\mu$ M) in culture medium.
  - Add the excitotoxic agent to the wells already containing **(Z)-MDL 105519** or vehicle.

- Incubate for the desired period (e.g., 20 minutes for high concentrations of agonist or up to 24 hours for lower concentrations).
- LDH Assay:
  - After the incubation period, collect the cell culture supernatant.
  - Perform the LDH assay according to the manufacturer's instructions. This typically involves transferring the supernatant to a new 96-well plate and adding the reaction mixture.
  - Measure the absorbance at the recommended wavelength (usually 490 nm).
- Data Analysis:
  - Determine the amount of LDH release for each condition.
  - Include control wells for:
    - Untreated cells (spontaneous LDH release): Represents baseline cell death.
    - Vehicle + Excitotoxin: Represents maximum excitotoxicity.
    - Lysis control (maximum LDH release): Treat some wells with the lysis buffer provided in the kit to determine the total LDH content.
  - Calculate the percentage of neuroprotection afforded by **(Z)-MDL 105519**.



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LDH Assay Workflow for Neuroprotection.

## Electrophysiological Recordings (Whole-Cell Patch-Clamp)

This protocol is for assessing the effect of **(Z)-MDL 105519** on NMDA receptor-mediated currents in cultured neurons.

#### Materials:

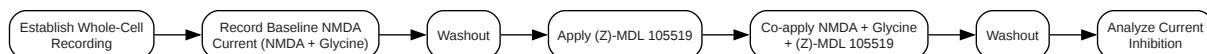
- Cultured neurons on coverslips.
- **(Z)-MDL 105519** stock solution (10 mM in DMSO).
- External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose, pH 7.4.
- Internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2.
- NMDA and glycine.
- Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

#### Protocol:

- Preparation:
  - Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
  - Prepare working solutions of **(Z)-MDL 105519** in the external solution. A range of concentrations (e.g., 100 nM to 10 µM) should be tested.
- Recording:
  - Establish a whole-cell patch-clamp recording from a neuron.
  - Hold the neuron at a negative potential (e.g., -70 mV) to maintain the Mg<sup>2+</sup> block of NMDA receptors or at a positive potential (e.g., +40 mV) to relieve it.
- Application of Agonists and Antagonist:

- Obtain a baseline recording of NMDA receptor-mediated currents by applying a solution containing NMDA (e.g., 30  $\mu$ M) and glycine (e.g., 10  $\mu$ M).
- Wash out the agonists.
- Perfusion the chamber with the external solution containing the desired concentration of **(Z)-MDL 105519** for a pre-incubation period (e.g., 2-5 minutes).
- Co-apply the NMDA/glycine solution along with **(Z)-MDL 105519** and record the current.
- Wash out all compounds to assess reversibility.

- Data Analysis:
  - Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of **(Z)-MDL 105519**.
  - Calculate the percentage of inhibition for each concentration of the antagonist.
  - Construct a dose-response curve to determine the  $IC_{50}$ .



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Electrophysiology Workflow.

## Calcium Imaging

This protocol measures changes in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) in response to NMDA receptor activation and its inhibition by **(Z)-MDL 105519**.

Materials:

- Cultured neurons on glass-bottom dishes or coverslips.
- **(Z)-MDL 105519** stock solution (10 mM in DMSO).

- Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.
- NMDA and glycine.
- Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging.

**Protocol:****• Dye Loading:**

- Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5  $\mu$ M Fura-2 AM or Fluo-4 AM) with a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
- Incubate the neurons in the loading solution for 30-45 minutes at 37°C.
- Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester (approximately 20-30 minutes).

**• Imaging:**

- Mount the dish/coverslip on the microscope stage.
- Acquire a baseline fluorescence signal.

**• Stimulation and Inhibition:**

- Perfusion the cells with HBSS containing a specific concentration of **(Z)-MDL 105519** or vehicle for a pre-incubation period (e.g., 5-10 minutes).
- Stimulate the neurons by adding a solution of NMDA (e.g., 30  $\mu$ M) and glycine (e.g., 10  $\mu$ M) in the continued presence of **(Z)-MDL 105519** or vehicle.
- Record the changes in fluorescence intensity over time.

- Data Analysis:
  - Quantify the change in fluorescence intensity ( $\Delta F/F_0$ ) for each cell or region of interest.
  - Compare the amplitude of the calcium response in the presence and absence of **(Z)-MDL 105519**.
  - Determine the dose-dependent inhibition of the NMDA-induced calcium influx by **(Z)-MDL 105519**.

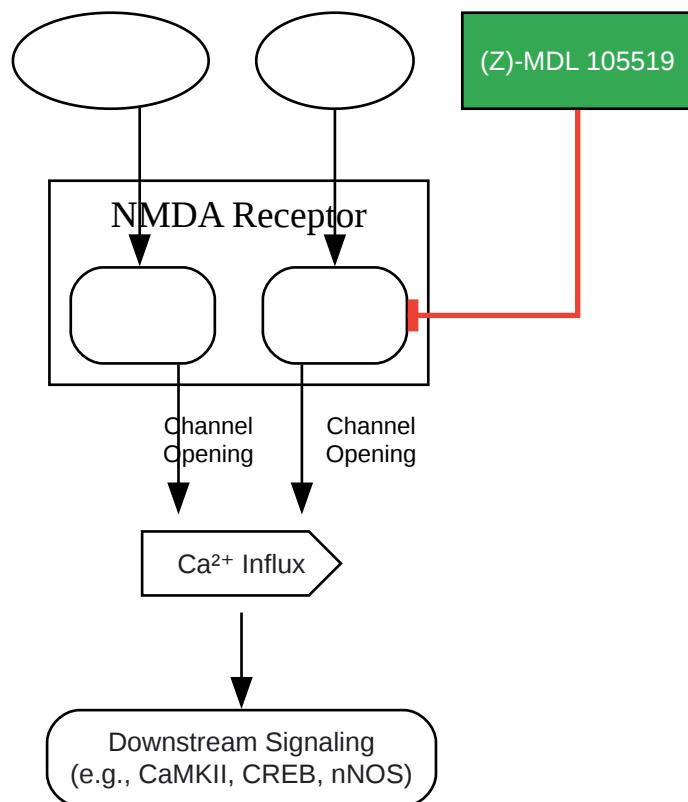


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Calcium Imaging Workflow.

## Signaling Pathway

**(Z)-MDL 105519** inhibits the canonical NMDA receptor signaling pathway at its inception by preventing ion channel opening.



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## References

- 1. Frontiers | Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f [frontiersin.org]
- 2. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple Ca<sup>2+</sup>-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF- $\alpha$ , IFN- $\gamma$ , and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation of the binding of [<sup>3</sup>H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. midlandsci.com [midlandsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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